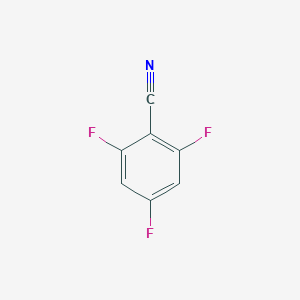

2,4,6-Trifluorobenzonitrile

Beschreibung

Strategic Significance of Fluorinated Aromatic Nitriles in Contemporary Organic Synthesis

Fluorinated aromatic nitriles are a class of organic compounds that have garnered significant attention in modern chemistry. The incorporation of fluorine atoms into an aromatic nitrile framework imparts unique chemical and physical properties to the molecule. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in various applications, particularly in the fields of pharmaceuticals and agrochemicals. chinesechemsoc.orgalfa-chemistry.comalfa-chemistry.com It is estimated that approximately 20% of all pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

The development of new and efficient methods for the synthesis of organofluorine compounds has been a major focus of research in recent years. chinesechemsoc.orgresearchgate.net This has led to the availability of a wide array of fluorinated building blocks, including fluorinated aromatic nitriles, which are now readily accessible to synthetic chemists. alfa-chemistry.com

Historical Context and Evolution of Research Trajectories for 2,4,6-Trifluorobenzonitrile

The study of this compound has evolved in line with the broader advancements in organofluorine chemistry. Early research in this area was often hampered by the lack of safe and effective fluorinating agents. However, the development of modern fluorination techniques has opened up new avenues for the synthesis and application of fluorinated compounds like this compound. chinesechemsoc.orgalfa-chemistry.com

Initially, research on this compound likely focused on its fundamental chemical properties and reactivity. Over time, as the unique benefits of incorporating fluorine into organic molecules became more apparent, the research trajectory shifted towards its application as a synthetic intermediate.

A key aspect of the research has been the development of efficient synthetic routes to this compound itself. One patented method describes its preparation from pentachlorobenzonitrile (B42970) through a series of fluorination and dechlorination reactions. google.com Another method involves the hydrolysis of this compound to produce 2,4,6-trifluorobenzoic acid. chemicalbook.com

The crystal structure of this compound has also been a subject of investigation. Studies have revealed that the molecule crystallizes in a structure with three crystallographically independent molecules, each forming planar or nearly planar layers. nih.gov These layers are held together by weak C-H···N interactions. nih.gov

Role of this compound as a Versatile Chemical Synthon in Advanced Synthesis

This compound has emerged as a valuable and versatile chemical synthon in advanced organic synthesis. innospk.com Its trifluorinated benzene (B151609) ring and nitrile functional group provide a robust platform for the construction of complex molecular architectures. innospk.com The presence of fluorine atoms not only enhances the molecule's reactivity and stability but also makes it an ideal precursor for compounds requiring fluorinated aromatic structures. innospk.com

This compound is particularly useful in the synthesis of pharmaceutical intermediates. innospk.com For instance, it has been used in the development of Hsp90β-selective inhibitors, where it undergoes a series of reactions, including nucleophilic aromatic substitution (SNAr), to create complex heterocyclic structures. nih.gov In another example, it is used as a starting material for the synthesis of 2,4,6-trifluorobenzylamine, a compound with potential applications in the chemical industry. google.comgoogle.com The reaction of this compound with ammonia (B1221849) can also yield 2-amino-4,6-difluorobenzonitrile. rsc.org

Beyond pharmaceuticals, this compound finds application in the development of agrochemicals and specialty chemicals. innospk.com Its ability to participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, makes it a favored building block among chemists. innospk.com The use of this compound as an intermediate aligns with the growing emphasis on sustainable and efficient chemical processes, as it allows for the creation of high-value products in relatively few synthetic steps. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 96606-37-0 innospk.comsynthonix.com |

| Molecular Formula | C7H2F3N innospk.comsynthonix.com |

| Molecular Weight | 157.09 g/mol innospk.com |

| Appearance | White to off-white crystalline powder innospk.com |

| Melting Point | 57-61 °C innospk.com |

| Boiling Point | 166.5±35.0 °C at 760 mmHg innospk.com |

| Density | 1.4±0.1 g/cm³ innospk.com |

| Flash Point | 54.5±25.9 °C innospk.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFGTCCOJIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353182 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-37-0 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,4,6 Trifluorobenzonitrile

Direct Fluorination and Halogen Exchange Strategies

The primary route for synthesizing 2,4,6-Trifluorobenzonitrile involves the direct replacement of other halogens, typically chlorine, with fluorine. This process, known as the "halex process," is an industrially significant nucleophilic aromatic substitution reaction. google.com

Vicinal Dehalogenation and Fluorination of Precursors (e.g., 2,4,6-Trichlorobenzonitrile)

A direct and common method for preparing this compound is the fluorination of 2,4,6-Trichlorobenzonitrile. google.com This reaction involves substituting the three chlorine atoms on the benzene (B151609) ring with fluorine atoms. The process is typically carried out by heating 2,4,6-Trichlorobenzonitrile with a fluorinating agent, such as potassium fluoride (B91410) (KF), in a polar aprotic solvent. google.comgoogle.com The effectiveness of the substitution is influenced by factors like temperature, reaction time, and the choice of solvent.

For this reaction, it is often desirable to use dried potassium fluoride and a dehydrated aprotic polar solvent to ensure optimal conditions. google.com

Table 1: Reaction Conditions for Fluorination of 2,4,6-Trichlorobenzonitrile

| Fluorinating Agent | Solvent | Temperature Range (°C) | Reaction Time (hours) |

|---|

Data sourced from patent literature describing the synthesis. google.com

Nucleophilic Aromatic Substitution with Fluorinating Agents for Aromatic Chlorides

The principles of nucleophilic aromatic substitution (SNAr) are broadly applicable to various chlorinated benzonitrile (B105546) precursors. For instance, compounds like 2,4-dichloro-5-fluorobenzonitrile (B139205) can serve as starting materials. google.com In such cases, the existing fluorine atom activates the ring, facilitating the substitution of the remaining chlorine atoms. The reaction proceeds by treating the chlorinated precursor with an alkali metal fluoride in the presence of a catalyst and often a high-boiling point solvent. google.com The reactivity and the specific product yields depend on the starting material and the precise conditions employed.

Optimization of Catalytic Systems and Reaction Conditions for Fluorination

To enhance the efficiency of halogen-exchange (halex) reactions, significant research has focused on optimizing catalysts and reaction conditions. The substitution of chlorine with fluorine on aromatic rings often requires high temperatures, which can lead to the formation of decomposition products. google.com

Catalytic systems are employed to facilitate the reaction under milder conditions and improve yields. Quaternary ammonium (B1175870) compounds containing at least one alkoxypolyoxyalkyl radical and phase-transfer catalysts like crown ethers (e.g., dibenzo-18-crown-6-ether) have been shown to increase the reaction velocity. google.comepo.org These catalysts help to solubilize the fluoride salt in the organic phase, thereby accelerating the nucleophilic substitution.

The choice of fluorinating agent is also crucial. While potassium fluoride is commonly used due to its cost-effectiveness, other alkali metal fluorides such as cesium fluoride (CsF) and rubidium fluoride (RbF) can offer higher reactivity. google.comgoogle.com The use of aprotic polar solvents like sulfolane (B150427) or benzonitrile is also a key aspect of process optimization, as they are thermally stable and facilitate the desired reaction. epo.orggoogle.com

Table 2: Components in Optimized Fluorination Systems

| Component | Examples | Purpose |

|---|---|---|

| Fluorinating Agent | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the fluoride ion for substitution. google.com |

| Solvent | Sulfolane, Dimethyl Sulfoxide (B87167) (DMSO), Benzonitrile | Provides a suitable reaction medium. google.comepo.orggoogle.com |

| Catalyst | Quaternary Ammonium Salts, Crown Ethers | Enhance reaction rate and efficiency. google.comepo.org |

Alternative Synthetic Routes to this compound

Beyond direct halogen exchange on trichlorinated precursors, alternative multi-step strategies have been developed, often starting from more complex or readily available materials.

Multi-Step Approaches from Readily Available Starting Materials (e.g., pentachlorobenzonitrile)

An alternative pathway to this compound begins with pentachlorobenzonitrile (B42970). This multi-step synthesis involves a sequence of fluorination and reductive dechlorination reactions. google.com

The synthesis proceeds as follows:

Fluorination: Pentachlorobenzonitrile is first reacted with anhydrous potassium fluoride in an organic solvent like sulfolane. This step selectively replaces three chlorine atoms with fluorine, yielding the intermediate 3,5-dichloro-2,4,6-trifluorobenzonitrile. google.com The reaction is typically conducted at temperatures between 130-160 °C for 3 to 7 hours. google.com

Dechlorination: The resulting 3,5-dichloro-2,4,6-trifluorobenzonitrile is then subjected to a dechlorination and hydrogenolysis reaction. This is achieved using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), and an organic base in a second organic solvent. google.com This step removes the remaining two chlorine atoms to produce the final product, this compound. google.com

This route highlights a strategic approach where a combination of different reaction types is used to construct the target molecule from a highly halogenated starting material.

Emerging Methodologies for Enhanced Efficiency and Sustainability in Production

The field of fluorine chemistry is continually evolving, with new methodologies aiming for greater efficiency, sustainability, and milder reaction conditions. For the synthesis of fluorinated aromatic compounds, emerging strategies include the use of advanced catalytic systems and novel energy sources.

Visible light-induced photocatalysis represents a modern approach for C-H functionalization and could offer future pathways for fluorination reactions under mild, ambient conditions. researchgate.netorganic-chemistry.org Furthermore, developments in transition-metal-catalyzed fluorination, using metals like palladium or copper in conjunction with electrophilic fluorine sources such as Selectfluor, are expanding the toolkit for creating C-F bonds. beilstein-journals.orgnih.gov These methods often provide high selectivity and functional group tolerance. While not yet specifically detailed for the industrial production of this compound, these emerging techniques represent the forefront of fluorination chemistry and may lead to more sustainable and efficient synthetic routes in the future.

Reactivity Profiles and Mechanistic Investigations of 2,4,6 Trifluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the benzene (B151609) ring in 2,4,6-trifluorobenzonitrile makes it a prime substrate for SNAr reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the fluorine atoms. The regioselectivity and outcome of these transformations are highly dependent on the directing effects of the substituents, the nature of the incoming nucleophile, and the solvent used.

Regiochemical Selectivity and Directing Effects of Fluorine Substituents in SNAr Transformations

The nitrile group (-CN) is a strong electron-withdrawing group and, in conjunction with the fluorine atoms, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atoms themselves are also electron-withdrawing through induction but can act as π-donors through resonance. In SNAr reactions on polyfluorinated benzenes, the position of nucleophilic attack is generally directed to the position para to the most electron-withdrawing substituent. mdpi.com

For this compound, the nitrile group exerts the strongest electron-withdrawing effect. Consequently, nucleophilic attack preferentially occurs at the C4 position, which is para to the nitrile group. The fluorine atoms at the C2 and C6 positions (ortho to the nitrile group) further activate the ring but are generally less favored sites for substitution compared to the para position, partly due to steric hindrance. This para-selectivity is a well-established principle in the SNAr chemistry of polyfluoroarenes. mdpi.com The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electron-withdrawing nitrile group, is a key factor driving this regioselectivity. chemistrysteps.com

Influence of Incoming Nucleophiles and Solvent Polarity on SNAr Reaction Outcomes

The nature of the attacking nucleophile and the polarity of the solvent play crucial roles in the outcome of SNAr reactions with this compound.

Incoming Nucleophiles: A variety of nucleophiles, including those based on nitrogen, oxygen, and sulfur, have been shown to react with this compound, typically resulting in the selective substitution of the para-fluorine atom. For instance, the reaction with the potassium salt of the Kaiser oxime resin, an oxygen-based nucleophile, proceeds to give a single benzisoxazole product after cyclorelease, highlighting the regioselectivity of the initial SNAr reaction. fau.edu Similarly, reaction with ethyl sulfanylacetate in the presence of sodium hydroxide (B78521) leads to substitution at the para position. google.com Nitrogen nucleophiles, such as ammonia (B1221849) and hydrazine (B178648) hydrate (B1144303), also exhibit this para-selective reactivity. niscpr.res.innih.gov

Solvent Polarity: The polarity of the solvent can significantly influence the rate and efficiency of SNAr reactions. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly employed as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the nucleophile itself. researchgate.net While a comprehensive comparative study on solvent effects for this compound is not extensively documented, general principles of SNAr reactions suggest that such solvents facilitate the formation of the charged Meisenheimer intermediate, thus accelerating the reaction. researchgate.net For example, the reaction of this compound with hydrazine hydrate is effectively carried out in ethanol. nih.gov

Formation of Aminobenzonitrile Derivatives via Selective Substitution

A key application of SNAr reactions on this compound is the synthesis of aminobenzonitrile derivatives. A prominent example is the reaction with ammonia to produce 2-amino-4,6-difluorobenzonitrile. This reaction demonstrates the high regioselectivity of the substitution, with the amino group displacing the fluorine atom at the C4 position. niscpr.res.in This transformation is typically carried out in a suitable solvent such as hot isopropanol. niscpr.res.in Another example involves the reaction with hydrazine hydrate, which also results in the selective substitution of the para-fluorine atom. nih.gov These aminobenzonitrile derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. niscpr.res.in

Reductive Transformations of the Nitrile Moiety

The nitrile group of this compound can undergo various reductive transformations, most notably catalytic hydrogenation to form the corresponding benzylamine. Under certain conditions, dehalogenation can also occur.

Catalytic Hydrogenation to 2,4,6-Trifluorobenzylamine

The reduction of the nitrile group in this compound to a primary amine is a synthetically important transformation. This is typically achieved through catalytic hydrogenation under a hydrogen atmosphere.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Raney-Ni | Methanol (B129727)/Ammonia | 90 | 1 | 85 | google.com |

| Pd/C | Varied | 0-70 | 0.1-3.0 | - | google.com |

| Raney-Ni | Methanol/Ammonia | 25-120 | - | High | google.com |

| Raney nickel | 2-propanol/Ammonia | - | - | High | google.com |

The use of Raney nickel is a common and effective method for this transformation. google.comgoogle.com The reaction is often carried out in a solution of methanol and ammonia. The presence of ammonia is crucial to suppress the formation of secondary and tertiary amine by-products. The reaction conditions, such as temperature and pressure, can be optimized to achieve high yields and purity of the desired 2,4,6-trifluorobenzylamine. google.com For instance, one patented process describes the hydrogenation using Raney-Ni in a methanol-ammonia solution at 90 °C and 1 MPa hydrogen pressure, affording an 85% yield of the product. google.com Continuous flow reactors have also been employed for this hydrogenation, which can help in reducing impurities resulting from dehalogenation. google.com

Dehalogenation and Reductive Dechlorination Pathways

While the primary focus of reduction is often the nitrile group, dehalogenation of the aromatic ring can also occur, particularly under more forcing conditions or with specific catalytic systems. Although specific studies on the reductive defluorination of this compound itself are not abundant, related processes provide insight into these pathways.

A relevant example is the reductive dechlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile to afford this compound. This reaction is a key step in some synthetic routes to the title compound. google.comguidechem.com This transformation is typically carried out using a reducing agent such as zinc powder in the presence of an acid like formic acid or acetic acid. google.com The reaction can be performed in water, which avoids the use of organic solvents and can minimize by-product formation. google.com During the hydrogenation of this compound, impurities such as 2,6-difluorobenzonitrile (B137791) and 2,4-difluorobenzonitrile (B34149) can be formed due to dehalogenation. google.com

Catalytic transfer hydrogenation has also emerged as a method for the hydrodefluorination of polyfluoroarenes. mdpi.com For instance, an iridium-based catalyst has been used for the regioselective defluorination of pentafluorobenzonitrile (B1630612) at the para position. mdpi.com Such methods highlight the potential for selective dehalogenation of this compound under specific catalytic conditions.

Advanced Mechanistic Studies of this compound Reactions utilizing Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms involving this compound is greatly enhanced by the application of advanced spectroscopic and computational methods. These techniques provide invaluable insights into the electronic structure, reaction pathways, and transition states, which govern the compound's reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed reactions.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for real-time reaction monitoring and structural characterization of intermediates and products. researchgate.netbohrium.com In the context of this compound reactions, ¹⁹F NMR is particularly powerful for tracking the substitution of fluorine atoms, as each fluorine environment exhibits a distinct chemical shift. acs.org For instance, in the reaction of fluorinated benzonitriles with a Nickel(0) complex, ³¹P{¹H} NMR spectroscopy was used to identify the initial η²-nitrile complex and its subsequent conversion to the C–CN bond activation product. acs.org Similarly, FTIR spectroscopy allows for the observation of changes in vibrational frequencies, such as the characteristic C≡N stretch, which can indicate the formation of new chemical bonds and reaction progress. mathnet.ru

Computational chemistry, primarily through Density Functional Theory (DFT), offers a molecular-level understanding that complements experimental observations. nih.gov DFT calculations are employed to model various aspects of reaction mechanisms:

Electrostatic Potential Maps: These maps visualize the electron distribution on the molecule, highlighting the electron-deficient aromatic ring of this compound. This pronounced electrophilicity, a result of the strong electron-withdrawing effects of the fluorine atoms and the nitrile group, explains the compound's high susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. A low-lying LUMO indicates a greater ease of accepting electrons from a nucleophile. For instance, in the design of thermally activated delayed fluorescence (TADF) emitters using this compound, DFT calculations at the B3LYP/6-31G(d) level showed that the LUMO is localized on the electron-deficient benzonitrile (B105546) core, facilitating the desired electronic transitions. rsc.org

Activation Energy Barriers: DFT can be used to calculate the energy profiles of potential reaction pathways, including the structures of transition states. acs.org This allows researchers to predict the most favorable reaction mechanism and understand regioselectivity. For example, in nucleophilic substitution reactions, calculations can determine the activation energies for attack at the C-2, C-4, and C-6 positions, often showing a preference for substitution at the C-4 position (para to the nitrile group), which is frequently observed experimentally. mathnet.ru

An integrated approach, combining in situ spectroscopy with computational modeling, provides a comprehensive picture of reaction dynamics. For example, in the synthesis of chelating diphosphines from 3,4,5-trifluorobenzonitrile, a related compound, the reaction pathway was predicted to involve initial nucleophilic attack para to the nitrile group, followed by a second substitution at a meta position. mathnet.ru Similar integrated studies on this compound reactions, such as its hydrodefluorination catalyzed by a stannylene complex, utilize both NMR to track product formation and DFT to calculate the potential energy surface of the catalytic cycle, confirming a Sn(II)/Sn(IV) redox mechanism. d-nb.info

The following tables summarize key data obtained from these advanced mechanistic studies.

Table 1: Spectroscopic Data for this compound and Related Reaction Products This table presents typical spectroscopic data used to identify and characterize this compound and its derivatives during mechanistic studies. Data is compiled from various research findings.

| Compound/Fragment | Technique | Observed Signal/Band | Interpretation |

|---|---|---|---|

| This compound | FTIR | ~2240 cm⁻¹ | C≡N stretching vibration |

| This compound | FTIR | 1100–1250 cm⁻¹ | C-F stretching vibrations |

| (dippe)Ni(η²-2,6-F₂-C₆H₃CN) | ³¹P{¹H} NMR | δ 68.4, 78.8 (J = 67 Hz) | Formation of η²-nitrile complex with Nickel acs.org |

Table 2: Computational Data for Fluorinated Benzonitriles from DFT Studies This table showcases representative data obtained from Density Functional Theory (DFT) calculations, which are crucial for predicting reactivity and understanding electronic structure. The values illustrate the electronic properties that drive the reaction mechanisms.

| Molecule/System | Calculation Level | Parameter | Calculated Value (eV) | Significance |

|---|---|---|---|---|

| Substituted Benzonitrile Derivative (OCzBN) | B3LYP/6-31G(d) | HOMO | -5.23 | Energy of the highest occupied molecular orbital rsc.org |

| Substituted Benzonitrile Derivative (OCzBN) | B3LYP/6-31G(d) | LUMO | -2.46 | Energy of the lowest unoccupied molecular orbital rsc.org |

| Substituted Benzonitrile Derivative (OCzBN) | B3LYP/6-31G(d) | Energy Gap (LUMO-HOMO) | 2.77 | Indicates electronic transition energy and reactivity rsc.org |

The Versatility of this compound in Chemical Innovation

The fluorinated aromatic compound this compound serves as a highly versatile and valuable building block in the realms of advanced chemical synthesis and materials science. Its unique structure, featuring a trifluorinated benzene ring coupled with a reactive nitrile group, provides a robust platform for constructing complex molecular architectures. innospk.com The presence of fluorine atoms enhances properties such as metabolic stability and lipophilicity, which are highly desirable in drug design, while also imparting unique electronic characteristics beneficial for functional materials. innospk.comchemimpex.com This has led to its application as a key intermediate in the development of pharmaceuticals, agrochemicals, and next-generation materials for electronic devices. innospk.comchemimpex.com

Applications in Advanced Chemical Synthesis and Materials Science

Role in the Synthesis of Specialty Chemicals and Dyes

This compound serves as a versatile building block in the synthesis of a variety of specialty chemicals and as an intermediate for dyes. innospk.comgoogle.com Its trifluorinated ring and reactive nitrile group allow for its incorporation into complex molecules designed for high-performance applications, particularly in the field of electronics. innospk.com

Synthesis of Host Materials for Organic Light-Emitting Diodes (OLEDs):

Detailed research findings show that this compound is used as a starting material in the synthesis of these complex host molecules. In one example, it is reacted with 9H-carbazole to produce a low molar mass carbazole-based host material. mdpi.com Another documented synthesis involves a simple, one-step C-N coupling reaction between this compound and 2-phenyl-1H-benzo[d]imidazole to create an electron-transport material known as 2,4,6-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (iTPBI-CN). researchgate.net Furthermore, patents describe its use in preparing thermally activated delayed fluorescent (TADF) materials, which are crucial for developing highly efficient OLEDs. google.com

Table 1: Examples of Specialty Chemicals Synthesized from this compound

| Starting Material | Reactant | Synthesized Compound | Application |

| This compound | 9H-Carbazole | Carbazole-based host material (Compound C5) | Phosphorescent OLEDs |

| This compound | 2-Phenyl-1H-benzo[d]imidazole | iTPBI-CN | Electron-Transport Material for OLEDs |

| This compound | Heavy Water (D₂O), PtO₂ | Deuterated intermediate | Thermally Activated Delayed Fluorescence (TADF) Materials for OLEDs |

Intermediate for Dyes:

Patents have identified this compound as a useful intermediate for the synthesis of dyes. google.comgoogle.com The presence of fluorine atoms in the final dye molecule can enhance properties such as color intensity and stability. The compound can be chemically converted to derivatives that form the core structure of various colorants. google.com For instance, it is a precursor in the multi-step preparation of 2,4,6-Trifluorobenzylamine, a compound which is then utilized in the production of dyes. google.com

Structural Characterization and Solid State Investigations

Single Crystal X-ray Diffraction Analysis of 2,4,6-Trifluorobenzonitrile

The crystal structure of this compound reveals a complex yet ordered arrangement, distinguished by the presence of multiple unique molecules within the asymmetric unit. nih.govsigmaaldrich.com

Table 1: Crystallographic Features of this compound

| Feature | Description |

|---|---|

| Independent Molecules | 3 |

| Molecular Symmetry | Two molecules with m symmetry, one with mm symmetry |

| Molecular Geometry | Planar or nearly planar |

In the crystal structure of this compound, the dominant intermolecular forces are weak C-H···N interactions. nih.gov These interactions are crucial in holding the molecules together within the layers of the crystal. nih.gov Notably, unlike its heavier halogen analogues, there are no observable C-N···F interactions that play a significant role in directing the structure. nih.gov Instead, the packing is dictated by hydrogen bonds where each cyano group is bisected by two C-H contacts from neighboring molecules. nih.gov

The supramolecular assembly of this compound is characterized by a layered structure. Each of the three crystallographically independent molecules forms a distinct planar or nearly planar layer with molecules of its own kind. nih.gov A remarkable aspect of this structure is the variation in how these layers stack upon one another, resulting in three different types of interlayer contacts. nih.govsigmaaldrich.com Two of these interlayer interaction types are similar, while the third is distinctly different, highlighting a complex packing arrangement. nih.gov The packing within these layers shows similarities to that observed in 2,5- and 3,6-difluorobenzonitrile. nih.gov

Comparative Crystallographic Studies with Related Polyhalobenzonitriles (e.g., 2,4,6-triiodobenzonitrile)

Comparing the crystal structure of this compound with other homo-2,4,6-trihalobenzonitriles (where the halogen is Cl, Br, or I) reveals a clear periodic trend in the nature and strength of intermolecular interactions. nih.gov The strength of cyano-halo (C-N···X) interactions tends to increase with the increasing size and polarizability of the halogen atom. nih.gov

In this compound, C-N···F contacts are absent, with weak C-H···N interactions governing the packing. nih.gov As we move to 2,4,6-trichlorobenzonitrile, a mix of C-H···N and C-N···Cl contacts are observed. nih.gov In the case of 2,4,6-tribromobenzonitrile, the C-H···N contacts are completely replaced by C-N···Br interactions, where each cyano group is bisected by two such contacts. nih.gov

This trend culminates with 2,4,6-triiodobenzonitrile, which displays the strongest C-N···X interactions in the series. nih.govnih.gov Its crystal structure is dominated by centric R₂²(10) C-N···I short contacts involving the two ortho iodine atoms. nih.govnih.gov These powerful interactions lead to the formation of ribbons that assemble into planar sheets, which then stack centrically—a packing mode not previously seen in this type of sheet structure. nih.govnih.gov

Table 2: Dominant Intermolecular Interactions in 2,4,6-Trihalobenzonitriles

| Compound | Dominant Interaction Type |

|---|---|

| This compound | C-H···N |

| 2,4,6-Trichlorobenzonitrile | C-H···N and C-N···Cl |

| 2,4,6-Tribromobenzonitrile | C-N···Br |

| 2,4,6-Triiodobenzonitrile | C-N···I |

Spectroscopic Characterization and Theoretical Modeling

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic analysis is fundamental to confirming the identity and purity of 2,4,6-trifluorobenzonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into its molecular framework.

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information on the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is characterized by its simplicity due to the molecule's symmetry. The two chemically equivalent protons at the C-3 and C-5 positions are expected to produce a single signal. This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms at C-2 and C-6.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The symmetrical nature of the molecule results in four distinct signals corresponding to the nitrile carbon (C-CN), the carbon atom attached to the nitrile group (C-1), the fluorine-substituted carbons (C-2, C-4, C-6), and the proton-bearing carbons (C-3, C-5). The chemical shifts are significantly influenced by the electronegative fluorine and nitrile substituents.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected due to the two different fluorine environments. A signal corresponding to the two equivalent fluorine atoms at the C-2 and C-6 positions, and a second signal for the single fluorine atom at the C-4 position. For similar trifluorinated aromatic compounds, chemical shifts for ortho-fluorines (relative to a cyano group) and para-fluorines are often observed in the range of -90 to -110 ppm. rsc.org The signal for the C-4 fluorine is expected to be a triplet due to coupling with the two ortho-fluorines, while the signal for the C-2/C-6 fluorines would appear as a doublet, coupling with the C-4 fluorine.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H (H-3, H-5) | 7.0 - 7.5 | Triplet (t) |

| ¹⁹F (F-2, F-6) | -90 to -110 | Doublet (d) |

In reaction monitoring, changes in the chemical shifts and coupling patterns in these NMR spectra allow for the tracking of transformations involving the aromatic ring, providing crucial mechanistic insights into reactions such as nucleophilic aromatic substitution (SNAr). rsc.org

Mass spectrometry confirms the molecular weight of this compound. The compound has a molecular formula of C₇H₂F₃N, corresponding to a molecular weight of 157.09 g/mol . scbt.comsigmaaldrich.com The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value of 157. Analysis of the fragmentation pattern, which would involve the loss of fragments such as HCN or fluorine atoms, can provide further structural confirmation and information about the molecule's stability.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the nitrile group and the carbon-fluorine bonds. A strong, sharp absorption band characteristic of the C≡N stretching vibration is a key diagnostic feature for nitriles.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C | Stretch | 1500 - 1650 | Medium-Strong |

These characteristic vibrations are useful for confirming the presence of the key functional moieties and for monitoring reactions where these groups are transformed.

Computational Chemistry and Quantum Chemical Investigations

Theoretical modeling provides a deeper understanding of the electronic structure and reactivity of this compound, complementing experimental findings.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. illinois.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character.

LUMO: The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character.

For molecules derived from this compound, Density Functional Theory (DFT) calculations have been used to determine the energies and distributions of these orbitals. rsc.org For instance, in related donor-acceptor molecules where this compound acts as the acceptor core, the LUMO is typically localized on the electron-deficient benzonitrile (B105546) group. sigmaaldrich.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate reaction mechanisms, transition states, and the energetics of chemical processes. epa.govnist.gov While specific DFT studies focusing solely on the reaction mechanisms of this compound were not detailed in the provided results, DFT has been widely applied to study related fluorinated aromatic systems and their reactions, such as SNAr. nih.gov

These computational studies can:

Model the step-by-step pathway of a reaction, identifying key intermediates and transition states.

Calculate the activation energies for different reaction pathways, allowing for the prediction of the most favorable mechanism.

Analyze the distribution of electron density and molecular electrostatic potential (MEP) to identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

For example, in reactions involving nucleophilic attack on the fluorinated ring, DFT calculations can help rationalize the observed regioselectivity by comparing the energies of the transition states leading to substitution at different positions. The strong electron-withdrawing nature of the three fluorine atoms and the nitrile group makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack, a feature that can be quantified and explored in detail using DFT. rsc.org

Prediction of Molecular Properties and Reactivity Trends

Theoretical modeling, particularly through computational chemistry methods like Density Functional Theory (DFT), provides profound insights into the molecular properties and reactivity of this compound. These in silico approaches allow for the prediction of various electronic and structural parameters that govern the compound's behavior in chemical reactions.

The key to understanding the reactivity of this compound lies in its electronic structure. The benzene (B151609) ring is substituted with three highly electronegative fluorine atoms and a strong electron-withdrawing nitrile (-C≡N) group. This substitution pattern creates a significant electron deficiency on the aromatic ring. This pronounced electrophilicity is a primary driver of the molecule's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.

Computational models can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron distribution across the molecule. For this compound, an MEP map would show regions of negative potential (electron-rich) concentrated around the fluorine atoms and the nitrogen atom of the nitrile group, while the carbon atoms of the aromatic ring would exhibit a positive potential (electron-poor). This highlights the sites most susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another critical tool for predicting reactivity. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them (HOMO-LUMO gap) are crucial descriptors. A low HOMO-LUMO energy gap generally indicates higher chemical reactivity. For this compound, the strong electron-withdrawing groups lower the energy of the LUMO, making the molecule a good electron acceptor and thus reactive towards nucleophiles. Theoretical calculations can predict the energies of these orbitals and related reactivity descriptors.

The following table summarizes key molecular properties that can be predicted using computational methods and their implications for reactivity.

| Predicted Property | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | Visualizes electron density distribution, identifying the electron-deficient aromatic ring as the primary site for nucleophilic attack. |

| HOMO-LUMO Energy Gap | A relatively small energy gap indicates high reactivity. The low-lying LUMO, influenced by F and CN groups, makes the molecule a strong electrophile. |

| Dipole Moment | The asymmetrical distribution of electronegative atoms results in a significant molecular dipole moment, influencing its solubility and interaction with polar solvents and reagents. |

| Atomic Charges (e.g., NBO analysis) | Quantifies the electron deficiency at specific carbon atoms on the ring, predicting the regioselectivity of nucleophilic substitution reactions (typically at positions activated by the F and CN groups). |

| Gibbs Free Energy of Reaction (ΔG°) | Calculations can predict the thermodynamic favorability of potential reactions, such as SNAr, helping to determine whether a reaction is likely to proceed spontaneously. nih.gov The presence of electronegative fluoro substituents tends to drive the equilibrium toward the products in such reactions. nih.gov |

These theoretical predictions are invaluable for designing synthetic routes and anticipating the chemical behavior of this compound without the need for extensive empirical experimentation. They establish clear reactivity trends, identifying the compound as a highly reactive electrophilic aromatic system.

In Silico Modeling for Drug Design and Materials Science Applications

The unique physicochemical properties of this compound, largely imparted by its trifluorinated structure, make it a valuable building block in both medicinal chemistry and materials science. In silico modeling plays a crucial role in exploring and optimizing its applications in these fields.

Drug Design Applications

In the realm of drug design, the incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity, which in turn improves bioavailability. edu.krd this compound serves as a versatile scaffold or intermediate for creating complex, fluorinated drug candidates. edu.krd

In silico techniques are employed to leverage these benefits:

Virtual Screening and Scaffold Hopping: The 2,4,6-trifluorophenyl core can be used as a query scaffold in virtual screening campaigns. Algorithms search large compound libraries to identify molecules with similar structural features or predicted binding properties to a biological target. This allows for the discovery of novel chemical entities for a specific therapeutic purpose.

Molecular Docking: Computational docking studies can predict how molecules derived from this compound might bind to the active site of a target protein (e.g., an enzyme or receptor). These simulations help prioritize which derivatives to synthesize by estimating their binding affinity and mode of interaction, guiding the lead optimization process. The electron-deficient ring and potential for hydrogen bonding via the nitrile nitrogen can be key interaction points.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. By modeling derivatives of this compound, medicinal chemists can computationally assess their likely pharmacokinetic profiles early in the discovery process, reducing the risk of late-stage failures.

Materials Science Applications

The properties that make this compound attractive for pharmaceuticals also translate to materials science, particularly in the development of high-performance polymers. edu.krd The strong carbon-fluorine bonds and the polarity of the molecule contribute to chemical resistance, thermal stability, and specific dielectric properties in polymers. edu.krd

In silico modeling is applied to:

Polymer Property Prediction: Molecular dynamics (MD) simulations can be used to model polymers that incorporate the this compound monomer unit. These simulations can predict bulk properties such as glass transition temperature (Tg), thermal stability, mechanical strength, and dielectric constant. This allows for the rational design of materials tailored to specific applications, such as advanced coatings or dielectric films for electronics.

Monomer Reactivity and Polymerization Modeling: Quantum chemistry calculations can model the polymerization process itself. For instance, DFT can be used to study the reaction mechanisms of nucleophilic aromatic substitution polymerization, where a bisphenol might react with this compound (or a related activated di-halo monomer) to form poly(aryl ether nitrile)s. These models help in understanding reaction kinetics and optimizing synthesis conditions.

Design of Specialty Materials: The compound is a known intermediate in the synthesis of liquid crystals and specialty polymers. edu.krd Computational modeling can aid in designing novel liquid crystal structures with desired phase behavior and electro-optical properties, or in engineering polymers with enhanced thermal and chemical stability for demanding industrial applications. edu.krd

Through these computational approaches, the potential of this compound as a foundational chemical building block can be systematically explored and efficiently harnessed for the development of advanced technologies.

Catalytic Roles and Ligand Design with 2,4,6 Trifluorobenzonitrile

2,4,6-Trifluorobenzonitrile as a Ligand in Coordination Chemistry

The unique electronic and steric properties of this compound make it an intriguing ligand for the synthesis of new metal complexes. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group influences the electron density at the metal center, thereby tuning its reactivity.

Synthesis and Characterization of Novel Metal Complexes (e.g., with Gallium)

While the synthesis of a broad range of gallium(III) complexes with various ligands is well-documented, the specific synthesis and crystallographic characterization of a gallium complex featuring this compound as a ligand are not extensively reported in publicly available literature. However, the general methodologies for creating such complexes typically involve the reaction of a gallium(III) salt, such as gallium(III) chloride or gallium(III) triflate, with the nitrile ligand in an appropriate solvent.

The characterization of such a hypothetical complex would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be expected to show a shift in the C≡N stretching frequency upon coordination to the gallium center. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR, would be crucial in determining the electronic environment of the fluorine atoms and confirming the coordination of the ligand. Single-crystal X-ray diffraction would provide definitive proof of the complex's structure, detailing bond lengths and angles between the gallium center and the this compound ligand.

General synthetic approaches to gallium(III) complexes often result in mononuclear species with varying coordination geometries, which can be influenced by the nature of the ligand and the counter-ions present.

Impact of Fluorine Substituents on Ligand Electronic and Steric Properties

The three fluorine atoms on the benzonitrile (B105546) ring have a profound impact on its properties as a ligand. Electronically, the high electronegativity of fluorine withdraws electron density from the aromatic ring and the nitrile group. This inductive effect makes the nitrogen atom of the nitrile a weaker Lewis base, which in turn affects the strength of the coordinate bond to a metal center. This can influence the stability and reactivity of the resulting metal complex.

Catalytic Transformations Utilizing this compound Derivatives

The derivatives of this compound are emerging as important players in various catalytic transformations, from C-F bond activation to Lewis acid-mediated reactions.

Hydrodefluorination Catalysis with Stannylene Systems

A significant advancement in the challenging field of C-F bond activation is the use of stannylene complexes in catalytic hydrodefluorination (HDF) of fluoroarenes. Recent research has demonstrated that a carbodiphosphorane-ligated stannylene can effectively catalyze the HDF of various fluoroarenes. acs.org The catalytic cycle is proposed to proceed through a Sn(II)/Sn(IV) redox mechanism, involving oxidative addition of the C-F bond to the tin(II) center, followed by a fluoride (B91410)/hydride exchange and reductive elimination of the hydrodefluorinated product. acs.org

While this particular study did not specifically report the hydrodefluorination of this compound, the demonstrated scope of the reaction with other fluoroarenes suggests its potential applicability. The regioselectivity of such reactions is a key aspect, often influenced by the electronic and steric environment of the C-F bonds.

Table 1: Representative Substrates in Stannylene-Catalyzed Hydrodefluorination

| Fluoroarene Substrate | Product |

|---|---|

| Hexafluorobenzene | Pentafluorobenzene |

| Pentafluorobenzene | 1,2,3,4-Tetrafluorobenzene |

| Decafluorobiphenyl | Nonafluorobiphenyl |

This table is based on data from related studies on stannylene-catalyzed hydrodefluorination and illustrates the types of transformations that could potentially be applied to this compound derivatives.

Lewis Acid Catalysis Mediated by Gallium Complexes and their Applications

Gallium(III) complexes are well-established as potent Lewis acid catalysts in a wide array of organic transformations. rsc.orgresearchgate.netnih.gov Their utility stems from the strong electrophilicity of the gallium center, which can activate various functional groups. Gallium(III) triflate (Ga(OTf)3) and gallium(III) halides are particularly effective in this regard. rsc.orgnih.gov

A hypothetical gallium complex of this compound would be expected to function as a Lewis acid catalyst. The electron-withdrawing nature of the trifluorobenzonitrile ligand could further enhance the Lewis acidity of the gallium center, potentially leading to a highly active catalyst. Such a catalyst could find applications in reactions such as:

Friedel-Crafts reactions: Catalyzing the alkylation and acylation of aromatic compounds. nih.gov

Cycloaddition reactions: Promoting Diels-Alder and other cycloaddition reactions.

Rearrangement reactions: Facilitating various molecular rearrangements.

Activation of carbonyls and nitriles: Enhancing the electrophilicity of these functional groups for nucleophilic attack.

The stability of gallium catalysts in the presence of water is a notable advantage, allowing for a broader range of reaction conditions. nih.gov

Investigations into Metal-Ligand Cooperative Effects in Catalysis

Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a catalytic cycle. The activation of nitriles through MLC has been a subject of significant research interest. acs.orgnih.govsnnu.edu.cnrug.nl This approach often involves the dearomatization-aromatization of a pincer-type ligand, which facilitates the activation of the C≡N triple bond.

In the context of this compound, its coordination to a suitable metal center could lead to cooperative effects. For instance, a metal complex with a cooperating ligand could bind and activate the nitrile group of this compound, making it more susceptible to nucleophilic attack. While specific examples involving this compound are not yet prevalent in the literature, the general principles of MLC in nitrile activation provide a conceptual framework for designing new catalytic systems based on this fluorinated building block. The electronic properties imparted by the fluorine atoms could play a crucial role in modulating the energetics of such cooperative catalytic cycles.

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches to 2,4,6-Trifluorobenzonitrile Synthesis and Transformations

The growing emphasis on sustainable and efficient chemical processes has spurred research into greener synthetic routes involving this compound. innospk.com Future efforts are increasingly directed at minimizing waste, reducing energy consumption, and avoiding hazardous reagents.

One promising trend is the development of catalyst-free reactions. For instance, the synthesis of advanced materials like thermally activated delayed fluorescence (TADF) emitters has been achieved through one-step, catalyst-free aromatic nucleophilic substitution reactions using this compound. rsc.org These methods are not only cost-effective, as they eliminate the need for precious metal catalysts, but also highly efficient, with reported yields exceeding 85%. rsc.org

Another key area is the simplification of synthetic pathways. The use of this compound can enable the creation of high-value products in fewer steps, which inherently reduces waste and energy usage. innospk.com For example, a new electron-transport material was synthesized via a simple one-step C-N coupling reaction, a significant improvement over the traditional four-step synthesis of commercial alternatives. researchgate.net Furthermore, the adoption of more environmentally friendly solvents, such as tetrahydrofuran (B95107) (THF) in place of chlorinated solvents, is a critical aspect of greening these transformations. researchgate.net

Patented industrial methods are also evolving. While the reduction of this compound to 2,4,6-trifluorobenzylamine often uses catalysts like Raney-Ni, newer procedures are being optimized to be more environmentally friendly and suitable for large-scale production. lookchem.comgoogle.com These improved methods avoid harsh conditions, such as the use of n-butyl lithium at ultra-low temperatures, and corrosive reagents that generate significant acidic waste. google.com

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The reactivity of this compound is dominated by the susceptibility of the carbon atoms attached to fluorine to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for creating a diverse range of derivatives.

Emerging research continues to expand the library of nucleophiles used in these reactions. Complex heterocyclic structures, such as isoquinolin-1(2H)-one derivatives, have been synthesized for applications like Hsp90β-selective inhibitors. nih.gov This synthesis involves an initial SNAr reaction with hydrazine (B178648) hydrate (B1144303), followed by a series of condensation and cyclization reactions to build the complex scaffold. nih.gov Similarly, reactions with carbazole (B46965) derivatives yield multi-functional materials for organic electronics. rsc.orgmdpi.com

Beyond common nucleophiles, more selective reactivity patterns are being explored. Research has shown that this compound can react selectively with thiols, allowing for specific modifications even in the presence of other reactive species with minimal side products. charleston.edu Another derivatization pathway involves the reaction with ethyl sulfanylacetate in the presence of a base to produce substituted benzothiophenes, which are important scaffolds in medicinal chemistry. google.com

The transformation of the nitrile group itself also offers diverse possibilities. A common strategy is its reduction to a primary amine, yielding 2,4,6-trifluorobenzylamine, a valuable intermediate for pharmaceuticals and agrochemicals. lookchem.comgoogle.com The parent compound is also a key starting material in the multi-step synthesis of the Src kinase inhibitor saracatinib, which involves ammonolysis, hydrolysis, cyclization, and substitution reactions. researchgate.net

Fundamental studies on the compound's solid-state structure reveal subtle but important reactivity patterns. Crystallographic analysis shows that intermolecular interactions in the crystal lattice are dominated by weak C-H···N hydrogen bonds, rather than C-N···F interactions. nih.goviucr.org This preference for specific intermolecular contacts influences the crystal packing and can be exploited in crystal engineering and the design of solid-state reactions. nih.gov

Integration into Advanced Smart Materials and Responsive Systems

A significant and rapidly growing application of this compound is its use as a core structural unit in advanced smart materials, particularly for organic electronics. Its derivatives are proving to be exceptional candidates for thermally activated delayed fluorescence (TADF) materials, which are crucial for the next generation of organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

By reacting this compound with electron-donating groups like carbazoles, researchers have synthesized TADF emitters with high thermal stability and excellent photophysical properties. rsc.org These materials are designed to have a large dihedral angle between the central phenyl core and the carbazole units, which helps in achieving efficient TADF. rsc.org The resulting molecules can be used to fabricate high-performance OLEDs, including solution-processed hybrid white OLEDs. rsc.org The use of this compound as a building block is also valuable in creating specialized electron-transport materials (ETMs) for OLEDs. researchgate.net

The table below summarizes the properties of two TADF materials synthesized from this compound.

| Property | OCzBN | Cz-OCzBN |

| Full Name | 2,4,6-tris(3-methoxy-9H-carbazol-9-yl)benzonitrile | (2R,6S)-2,4,6-tris(3-(6-(9H-carbazol-9-yl)hexyloxy)-9H-carbazol-9-yl)benzo-nitrile |

| Synthesis Yield | 88% | 86% |

| Decomposition Temp. (Td) | 399 °C | 395 °C |

| Glass Transition Temp. (Tg) | 150 °C | 100 °C |

| Appearance | Bright green solid | Bright green solid |

| Data sourced from The Royal Society of Chemistry. rsc.org |

Beyond OLEDs, the fluorinated nature of this compound makes it a candidate for other advanced materials. It is utilized in materials science for producing specialty polymers and coatings that require high chemical resistance and thermal stability. chemimpex.com Looking at related structures, the isomer 2,4,5-trifluorobenzonitrile (B1209073) is used to create monomers for polytriazine-based covalent organic frameworks (COFs). ossila.com These porous COF materials exhibit high surface areas and impressive gas selectivity, suggesting a promising future research avenue for this compound in the development of materials for gas storage and separation. ossila.com

Synergistic Approaches Combining Experimental and Computational Methodologies in Chemical Discovery

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of novel compounds derived from this compound. This synergistic approach allows researchers to predict molecular properties, guide synthetic efforts, and rationalize experimental outcomes.

A prime example is found in drug discovery. In the development of Hsp90β-selective inhibitors, computational docking studies were used to predict how molecules derived from this compound would bind to the target protein. nih.gov These computational models suggested that modifying a specific part of the molecule—the trans-4-aminocyclohexanol (B47343) moiety—could alter the binding conformation and affinity. nih.gov This insight guided the experimental synthesis of a new series of derivatives with different amine surrogates, leading to the discovery of compounds with improved properties. nih.gov

This synergy is also crucial in materials science. For the design of the TADF emitters OCzBN and Cz-OCzBN, density functional theory (DFT) calculations were employed to understand the molecule's electronic structure. rsc.org These calculations provided insights into the frontier orbital energy levels and optimized geometries, explaining the large dihedral angles observed between the molecular fragments, which is a key feature for enabling the TADF mechanism. rsc.org This theoretical understanding complements the experimental characterization performed via NMR, mass spectrometry, and thermal analysis (TGA/DSC). rsc.org

Fundamental structural investigations also benefit from this combined approach. The crystal structure of this compound has been determined experimentally through X-ray crystallography, revealing that the asymmetric unit contains three independent molecules with different symmetries. nih.govugr.es This detailed structural data provides a robust foundation for computational models that can predict the compound's physical properties and reactivity in the solid state. chemscene.comambeed.com

Q & A

Q. Critical Data :

| Solubility | Methanol | Toluene | Water |

|---|---|---|---|

| This compound | High | Moderate | Low |

What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- GC-MS : Retention time ~12–14 minutes (non-polar column) with m/z 157 (M⁺) .

- FT-IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1600–1450 cm⁻¹ (C-F stretches) .

How should safety protocols address discrepancies in hazard classification for this compound?

Methodological Answer:

Conflicting classifications exist:

Q. Resolution :

- Assume toxicity until verified. Conduct in-house toxicity screening (e.g., Ames test for mutagenicity).

- Use fume hoods and avoid inhalation/contact, as acute exposure may cause respiratory irritation .

How does the electron-withdrawing nature of fluorine substituents influence reactivity?

Methodological Answer:

The trifluorinated ring is highly electron-deficient, which:

- Activates Nitrile Group : Enhances susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura coupling) .

- Reduces Basicity : Limits protonation in acidic conditions, stabilizing intermediates in catalytic cycles .

Advanced Research Questions

What mechanistic insights explain selectivity in catalytic hydrodefluorination (HDF) of this compound?

Methodological Answer:

In HDF using PhSiH₃ and stannylene catalysts:

Q. Example :

| Substrate | Product (Yield) | Conditions |

|---|---|---|

| This compound | 2,4-Difluorobenzonitrile (46%) | 1 eq. PhSiH₃ |

| This compound | 2-Fluorobenzonitrile (48%) | 3 eq. PhSiH₃ |

How is this compound utilized in designing electron-transport materials (ETMs) for OLEDs?

Methodological Answer:

- ETM Synthesis : React with 2-phenylbenzimidazole via C–N coupling to form iTPBI-CN, a low-cost ETM with high electron mobility .

- Performance Metrics :

What strategies stabilize this compound under harsh reaction conditions?

Methodological Answer:

- Solvent Choice : Use aprotic solvents (e.g., DMF, 1,4-dioxane) to prevent hydrolysis of the nitrile group .

- Temperature Control : Limit heating to <100°C to avoid decomposition (evidenced by GC-MS monitoring) .

How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

- DFT Calculations : Analyze Fukui indices to identify electron-deficient sites. For this compound, the meta-to-CN position is most reactive .

- MD Simulations : Predict solvent effects on transition states (e.g., toluene stabilizes charge-separated intermediates) .

What are the challenges in scaling up synthetic protocols for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.